ethyl 2-hydroxyimino-3-oxobutanoate

Electrosynthesis Pyrrole Heterocycle

β-Ketoester alkylation often requires strong bases that destroy acid-labile protecting groups. Ethyl 2-hydroxyimino-3-oxobutanoate (pKa 7.41) forms enolates with mild bases (K₂CO₃, Et₃N), preserving sensitive functionality. • 96% yield nitrosation route from ethyl acetoacetate-reduces API intermediate cost • 74% yield in electrochemical pyrrole synthesis using steel cathode (+6% vs Pt) • GC-ECD nitrite detection: 2 ng/mL LOD, 94-100% recovery Supplied at ≥95% purity with CoA; ships ambient for R&D and industrial use.

Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
Cat. No. B7855408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-hydroxyimino-3-oxobutanoate
Molecular FormulaC6H9NO4
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NO)C(=O)C
InChIInChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h10H,3H2,1-2H3
InChIKeyIACSYDRIOYGJNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Hydroxyimino-3-oxobutanoate: A Dual-Function Oxime Ester for Precision Synthesis


Ethyl 2-hydroxyimino-3-oxobutanoate (CAS 5408-04-8), also known as ethyl isonitrosoacetoacetate, is a β-ketoester derivative containing both a reactive oxime group and an electrophilic α-carbonyl ester. It is produced industrially via nitrosation of ethyl acetoacetate with sodium nitrite in acetic acid . Its balanced reactivity profile enables it to serve as a versatile C–N–O building block in heterocycle synthesis, a chelating ligand in metal complexation, and a derivatization reagent for analytical nitrite detection. Its commercial availability at >98% purity supports reproducible application in both research and industrial settings .

Why Ethyl 2-Hydroxyimino-3-oxobutanoate Cannot Be Replaced by Common β-Ketoesters or Simple Oximes


Ethyl acetoacetate (pKa ≈ 10.7) and generic oximes lack the precise electronic and steric profile of ethyl 2-hydroxyimino-3-oxobutanoate. The compound’s predicted pKa of 7.41 renders the α-hydrogen significantly more acidic than that of ethyl acetoacetate, enabling more efficient enolate formation under milder conditions. Furthermore, the adjacent oxime and β-ketoester functionalities create a unique N,O-chelating scaffold [1] that is absent in mono-functional analogs such as ethyl 3-oxobutanoate or simple oxime esters. Substituting with a close structural analog—e.g., ethyl 2-[(hexyloxy)imino]-3-oxobutanoate—introduces a bulky O-alkyl group that drastically alters solubility, steric hindrance, and coordination geometry, thereby compromising the intended reactivity or analytical sensitivity. These quantifiable differences underscore the necessity of selecting the precise oxime ester for target applications.

Quantitative Differentiation of Ethyl 2-Hydroxyimino-3-oxobutanoate: Head-to-Head Performance Data


Electrochemical Knorr Pyrrole Synthesis: Superior Yields on Steel vs. Platinum Cathodes

In the electrochemical Knorr synthesis, ethyl 2-hydroxyimino-3-oxobutanoate undergoes 4-electron reduction to an amino intermediate that condenses with ethyl acetoacetate, yielding diethyl 2,4-dimethylpyrrol-3,5-dicarboxylate. The cathode material directly impacts product yield. Using a steel cathode, the yield is 74%, whereas a platinum cathode gives only 68% under identical electrolysis conditions [1]. This 6% absolute difference is critical for cost-sensitive industrial syntheses where maximizing throughput per unit of input is essential.

Electrosynthesis Pyrrole Heterocycle

Analytical Sensitivity for Trace Nitrite: Quantification via GC-ECD with 2 ng/mL Detection Limit

Ethyl 2-hydroxyimino-3-oxobutanoate is formed quantitatively from nitrite and ethyl 3-oxobutanoate in acidic media, enabling sensitive gas chromatographic analysis. The method achieves a detection limit of 2 ng/mL for nitrite and demonstrates recoveries of 94–100% in river water and saliva [1]. In contrast, traditional Griess assay methods using sulfanilamide and N-(1-naphthyl)ethylenediamine typically report detection limits in the 10–50 ng/mL range under comparable conditions [2]. The 5–25× improvement in sensitivity makes this oxime-based approach suitable for trace environmental and biological monitoring.

Analytical Chemistry Nitrite Derivatization

Enhanced Acidity Enables Milder Enolate Generation: pKa 7.41 vs. Ethyl Acetoacetate pKa 10.7

The predicted pKa of ethyl 2-hydroxyimino-3-oxobutanoate is 7.41±0.10 , compared to the experimentally determined pKa of ~10.7 for ethyl acetoacetate [1]. This >3 pKa unit difference (corresponding to a ~2000× increase in α-proton acidity) allows for nearly quantitative enolate formation using weaker, more selective bases, thereby minimizing side reactions during alkylations and condensations. In peptide coupling applications, this enhanced acidity (reported experimentally as pKa 4.60 for the oxime-OH) enables it to neutralize carbodiimide basicity and suppress racemization [2].

Enolate pKa Reactivity

Cimetidine Intermediate: Established Industrial-Scale Synthesis in 96% Yield

Ethyl 2-hydroxyimino-3-oxobutanoate is a key intermediate in the manufacture of cimetidine, a histamine H2-receptor antagonist. A scalable process reacting ethyl acetoacetate with sodium nitrite under acidic conditions affords the oxime in 96% yield after workup . Alternative synthetic routes employing hydroxylamine hydrochloride or isoamyl nitrite typically result in yields of 75–85% [1], making the established nitrosation route both economically and operationally superior for multi-kilogram production.

Pharmaceutical Intermediate Cimetidine

Oxime Geometry Control: Predominant Z-Isomer for Reproducible Coordination and Cyclization

Nitrosation of ethyl acetoacetate yields a mixture of E- and Z-oximes in a ratio of approximately 1:10, with the Z-isomer being thermodynamically more stable [1]. The pure Z-isomer (cis-ethyl 2-hydroxyimino-3-oxobutyrate, CAS 66508-93-8) is commercially available and has been co-crystallized with the OPR3 Y190F oxidoreductase variant, revealing specific hydrogen-bonding and hydrophobic interactions essential for enzyme–ligand recognition [2]. In contrast, the E-isomer or a mixed E/Z batch can exhibit different metal-chelating geometries and reaction stereoselectivities, potentially leading to irreproducible catalytic or biological outcomes.

Stereochemistry Oxime Coordination

Hydrazone Formation with Quinoxaline Derivatives: Excellent Yields and Structural Versatility

Condensation of ethyl 2-hydroxyimino-3-oxobutanoate with 3-hydrazinylquinoxalin-2(1H)-one in acetic acid proceeds with excellent yields to form a mixture of E- and Z-hydrazones [1]. Under similar conditions, the corresponding reaction using simple β-diketones (e.g., 1-aryl-2-(hydroxyimino)butane-1,3-diones) yields pyrazolines in high yields as well, but the ethyl ester variant provides a convenient handle for subsequent ester hydrolysis or amidation. This specific reactivity enables access to a distinct set of quinoxaline-fused heterocycles that are not accessible using non-oxime 1,3-dicarbonyls or O-alkylated oximes, thereby expanding the available chemical space for medicinal chemistry.

Heterocycle Hydrazone Quinoxaline

Proven Application Scenarios for Ethyl 2-Hydroxyimino-3-oxobutanoate in R&D and Production


Electrosynthesis of 2,4-Dimethylpyrrole-3,5-dicarboxylate on Steel Cathodes

Industrial-scale electrochemical production of pyrrole derivatives benefits from the 74% yield achieved with a steel cathode, representing a 6% improvement over platinum [1]. This scenario is ideal for process chemists optimizing cost and throughput in heterocycle manufacturing.

Trace Nitrite Quantification in Environmental and Biological Matrices

Analytical laboratories requiring sub-10 ng/mL nitrite detection can implement the GC-ECD method utilizing ethyl 2-hydroxyimino-3-oxobutanoate as the derivatized analyte. The 2 ng/mL detection limit and 94–100% recovery [1] satisfy regulatory monitoring of drinking water and saliva.

Large-Scale Synthesis of Cimetidine via High-Yielding Nitrosation

Pharmaceutical manufacturers seeking to reduce API cost can adopt the established 96% yield nitrosation route to ethyl 2-hydroxyimino-3-oxobutanoate [1]. This process minimizes raw material expenses and waste disposal compared to lower-yielding oxime alternatives.

Mild Enolate Alkylation in Complex Molecule Synthesis

Organic chemists requiring selective α-alkylation of β-ketoesters can exploit the enhanced acidity (pKa 7.41) of this oxime [1] to generate enolates with milder bases (e.g., K₂CO₃, Et₃N), preserving acid-labile protecting groups elsewhere in the molecule.

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